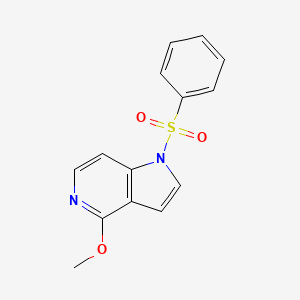

1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Übersicht

Beschreibung

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is a heterocyclic compound that features both an indole and a sulfone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfone group is known for its stability and ability to participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole typically involves the formation of the indole core followed by the introduction of the phenylsulfonyl group. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequently, the methoxy group can be introduced via methylation, and the phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Phenylsulfonyl)-4-methoxy-5-azaindole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

Oxidation: Formation of 1-(Phenylsulfonyl)-4-hydroxy-5-azaindole.

Reduction: Formation of 1-(Phenylthio)-4-methoxy-5-azaindole.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent Development

1-(Phenylsulfonyl)-4-methoxy-5-azaindole serves as a scaffold for the design of potential therapeutic agents. It has shown promise as an inhibitor of various kinases, which are critical in regulating cellular processes often disrupted in diseases such as cancer.

Table 1: Kinase Inhibition Potency

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound | DYRK1A | 0.41 |

| Harmine | DYRK1A | 0.29 |

| Other Azaindoles | DYRK1A | ~1.70 |

The compound demonstrated an IC50 value of 0.41 µM against DYRK1A, indicating significant inhibitory potency compared to other azaindoles and known inhibitors like harmine .

Antiviral Activity

Research indicates that azaindole derivatives, including this compound, exhibit antiviral properties by inhibiting key viral kinases involved in viral replication processes. In vitro studies have shown that these compounds can effectively reduce viral load in infected cells .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex molecules and natural products. Its unique structure allows for various modifications through electrophilic and nucleophilic substitution reactions.

Common Reactions Involving the Compound

- Electrophilic Substitution: The indole ring is highly reactive towards electrophiles such as halogens and acyl chlorides.

- Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles under appropriate conditions.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the desired transformation .

Biological Studies

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes and receptors, modulating various biological pathways including signal transduction and gene expression . Its structural similarity to bioactive indoles enables its use in studying biological pathways and molecular interactions.

Material Science

Development of New Materials

The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its applications in material science are still being explored, but initial findings suggest potential uses in creating advanced polymeric materials and nanocomposites.

Case Studies

Several studies have highlighted the efficacy of azaindoles in various biological contexts:

- DYRK1A Inhibition Study: A study focused on the structure-activity relationship (SAR) of azaindoles revealed that modifications on the phenyl ring significantly impacted inhibitory potency against DYRK1A, suggesting further optimization could yield even more potent inhibitors .

- Antiviral Screening: A series of azaindole derivatives were screened for their antiviral activity against Dengue virus, demonstrating that modifications to the core structure can lead to improved efficacy in inhibiting viral replication pathways .

Wirkmechanismus

The mechanism of action of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets may include enzyme inhibition or receptor binding, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Phenylsulfonyl)-2-indoleboronic acid

- 1-(Phenylsulfonyl)indole

- Phenylsulfonylacetophenone

Uniqueness

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is unique due to the presence of both the methoxy and sulfone groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is a compound that has garnered attention due to its potential biological activities. This azaindole derivative features a sulfonyl group and a methoxy substituent, which contribute to its chemical properties and biological interactions. Research has indicated that azaindoles, in general, are involved in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

- IUPAC Name : this compound

- CAS Number : 1227270-22-5

- Molecular Formula : C14H12N2O3S

- Molecular Weight : 288.32 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various kinases and enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with specific receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that azaindoles can exhibit significant anticancer properties. For instance, derivatives of azaindoles have shown promise in inhibiting tumor cell proliferation by targeting key kinases involved in cancer progression. Notably, compounds similar to this compound have demonstrated:

- Inhibition of PI3K Pathway : This pathway is crucial for cancer cell survival and proliferation. Azaindole derivatives have been shown to inhibit PI3K activity, leading to reduced tumor growth in vitro and in vivo models .

| Study | Findings |

|---|---|

| Study A | Inhibition of PI3K signaling pathway |

| Study B | Induction of apoptosis in cancer cell lines |

Antimicrobial Activity

Azaindoles are also known for their antimicrobial properties. The sulfonyl group in this compound may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Research indicates that azaindoles can modulate inflammatory responses. Compounds like this compound may inhibit cytokine production or block pro-inflammatory signaling pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

- Cancer Research : A study investigating various azaindole derivatives found that this compound exhibited potent anti-proliferative effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

- Infection Models : In models of bacterial infection, compounds related to this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a potential role in treating infections caused by multi-drug resistant bacteria .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNWPPFLNINEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208355 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-22-5 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.